(3-(4-Chlorophenyl)azepan-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
CAS No.: 1788849-66-0
Cat. No.: VC4170814
Molecular Formula: C19H27ClN2O3S
Molecular Weight: 398.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788849-66-0 |
|---|---|
| Molecular Formula | C19H27ClN2O3S |
| Molecular Weight | 398.95 |
| IUPAC Name | [3-(4-chlorophenyl)azepan-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
| Standard InChI | InChI=1S/C19H27ClN2O3S/c1-26(24,25)22-12-9-16(10-13-22)19(23)21-11-3-2-4-17(14-21)15-5-7-18(20)8-6-15/h5-8,16-17H,2-4,9-14H2,1H3 |
| Standard InChI Key | MVWGNOGUEIHPLI-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of:
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Azepane core: A seven-membered saturated nitrogen ring substituted at position 3 with a 4-chlorophenyl group.
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Piperidine core: A six-membered saturated nitrogen ring substituted at position 1 with a methylsulfonyl (-SO₂CH₃) group.
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Methanone bridge: Connects the azepane and piperidine moieties via a carbonyl group.
The presence of electronegative groups (chlorine, sulfonyl) enhances polarity, potentially improving solubility and target-binding affinity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₆ClN₂O₃S | Calculated |
| Molecular Weight | 469.98 g/mol | |
| logP (Partition Coeff.) | ~3.2 (estimated) | Analog data |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 4 |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis involves three primary components:
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4-Chlorophenyl-functionalized azepane: Prepared via nucleophilic aromatic substitution or Suzuki coupling.
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Methylsulfonyl-functionalized piperidine: Synthesized by sulfonylation of piperidine using methanesulfonyl chloride.
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Ketone bridge formation: Achieved through Friedel-Crafts acylation or coupling reactions .
Stepwise Synthesis
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Azepane Modification:
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Piperidine Sulfonylation:
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Treat piperidine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
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Coupling Reaction:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Chlorobenzoyl chloride, K₂CO₃, DMF, 80°C | 78% | >95% |
| 2 | Methanesulfonyl chloride, Et₃N, DCM, 0°C | 85% | >98% |
| 3 | Phosgene, CuI, DMF, 120°C | 62% | 92% |
Pharmacological Profile
Mechanism of Action
While direct data is unavailable, structural analogs suggest:
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Kinase Inhibition: The methylsulfonyl group may interact with ATP-binding pockets in kinases (e.g., JAK1) .
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Receptor Modulation: The azepane and piperidine moieties could target G protein-coupled receptors (GPCRs) in the CNS .
Biological Activity
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In vitro: Analog compounds show IC₅₀ values of 10–100 nM against inflammatory kinases .
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In vivo: Preliminary rodent studies of related molecules demonstrate reduced edema (40–60% inhibition at 10 mg/kg) .
Table 3: Comparative Pharmacokinetics (Analogs)
| Parameter | Value (Analog A) | Value (Analog B) |
|---|---|---|
| Oral Bioavailability | 32% | 45% |
| Half-life (t₁/₂) | 2.1 h | 4.8 h |
| Protein Binding | 89% | 92% |
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